molecular formula C20H16ClN3S B2373699 2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207013-01-1

2-(3-Chlorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B2373699
CAS No.: 1207013-01-1
M. Wt: 365.88
InChI Key: WVHPECOLFLREOF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazines are a class of organic compounds that contain a pyrazine ring fused with a pyrazole ring . They are part of a larger class of compounds known as azolo[1,5-a]pyrimidines, which have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines often involves the reaction of 1-aryl-1H-pyrazol-5-amines with cyclic 2-diazo-1,3-diketones . This reaction is catalyzed by Rh(III) and results in the formation of C–C and C–N bonds . Another method involves the site-selective cross-coupling reactions of 2,6-dibromopyrazolo[1,5-a]pyrimidine .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazine ring fused with a pyrazole ring . The exact structure can vary depending on the substituents attached to the rings .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazines can undergo various chemical reactions, including C–H activation and intramolecular condensation . They can also participate in site-selective cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazines can vary widely depending on the specific compound. Factors that can influence these properties include the nature and position of the substituents on the rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Synthesis : The compound is involved in the synthesis of various heterocyclic compounds like pyrazolo[1,5-a]pyrimidines, which have shown significant biological activities in medicine (Eljazi I. Al-Afaleq, 2000).
  • Synthesis of Fused Pyrazolo[1,5-a]pyrimidines : It acts as an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds with potential antibacterial, antifungal, and cytotoxic activities (W. M. Al-Adiwish et al., 2017).

Biological and Medicinal Applications

Synthesis of Novel Derivatives

Chemical Structural Studies

Environmental Applications

Future Directions

Future research on pyrazolo[1,5-a]pyrazines could involve the synthesis of new compounds with different substituents, the study of their chemical reactions, and the investigation of their potential biological activities . Additionally, more research is needed to understand the safety and hazards associated with these compounds.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-4-2-5-15(10-14)13-25-20-19-12-18(23-24(19)9-8-22-20)16-6-3-7-17(21)11-16/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHPECOLFLREOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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